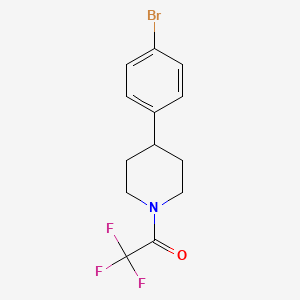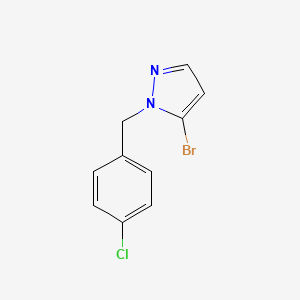
5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with bromine and a 4-chlorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl bromide and 3,5-dibromo-1H-pyrazole.
Nucleophilic Substitution: The 4-chlorobenzyl bromide undergoes a nucleophilic substitution reaction with 3,5-dibromo-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to 80-100°C for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Coupling Products: Complex aromatic compounds with extended conjugation.
科学的研究の応用
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Investigated for its potential antimicrobial properties against various bacterial strains.
Pharmaceuticals: Explored as a precursor for the development of new pharmaceutical agents with potential therapeutic effects.
Industry:
Material Science:
作用機序
The exact mechanism of action for 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and 4-chlorobenzyl groups can enhance its binding affinity and specificity for certain molecular targets.
類似化合物との比較
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Known for its potent antibacterial activity.
1-(4-Chlorobenzyl)-5-bromo-1H-indole-2-carbohydrazide: Investigated for its cytotoxic effects on cancer cells.
Uniqueness: 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole is unique due to its pyrazole core, which imparts distinct chemical and biological properties compared to indole-based compounds
特性
分子式 |
C10H8BrClN2 |
|---|---|
分子量 |
271.54 g/mol |
IUPAC名 |
5-bromo-1-[(4-chlorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C10H8BrClN2/c11-10-5-6-13-14(10)7-8-1-3-9(12)4-2-8/h1-6H,7H2 |
InChIキー |
OPEOMELMAXSUAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


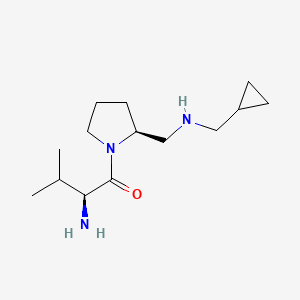
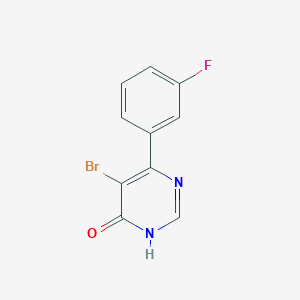
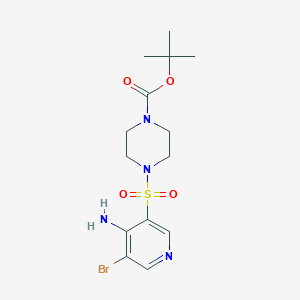
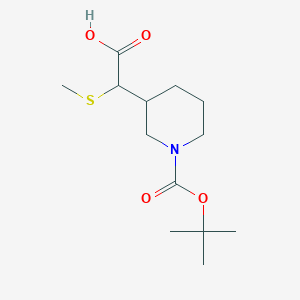

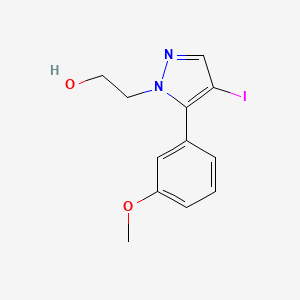
![2-(3-Aminopyrrolidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15057921.png)
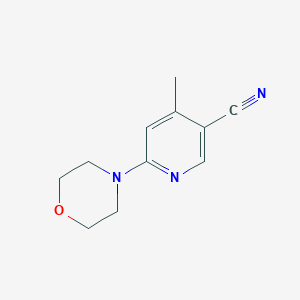
![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine](/img/structure/B15057935.png)
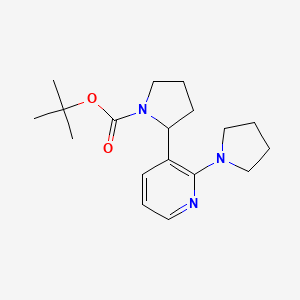
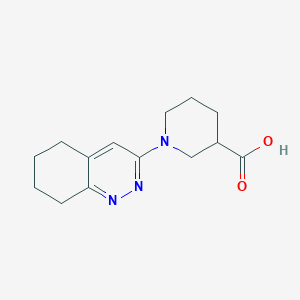
![2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15057954.png)

